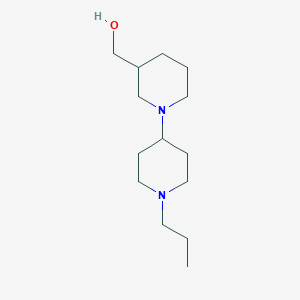![molecular formula C16H23N3O2 B3853195 1-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-propanamine](/img/structure/B3853195.png)
1-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-propanamine
Overview
Description
1-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-propanamine, also known as Flibanserin, is a drug that was originally developed as an antidepressant. However, it was later found to have potential in treating female sexual dysfunction, specifically hypoactive sexual desire disorder (HSDD). This disorder affects approximately 10% of women and is characterized by a persistent lack of sexual desire that causes distress.
Mechanism of Action
1-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-propanamine works by targeting neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine. It acts as a serotonin 5-HT1A receptor agonist and a 5-HT2A receptor antagonist, which leads to an increase in dopamine and norepinephrine levels in the prefrontal cortex. This results in an increase in sexual desire and a decrease in sexual inhibition.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases levels of dopamine and norepinephrine in the prefrontal cortex, which leads to an increase in sexual desire. Additionally, this compound has been shown to decrease levels of serotonin in the prefrontal cortex, which reduces sexual inhibition. This compound also has a mild sedative effect, which can help with sleep disturbances.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-propanamine in lab experiments is its well-established mechanism of action. This makes it easier to design experiments and interpret results. Additionally, this compound has been extensively studied in clinical trials, which provides a wealth of data for researchers to draw from. However, one limitation of using this compound in lab experiments is its potential for off-target effects. This compound targets several neurotransmitters in the brain, which can lead to unintended effects.
Future Directions
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-propanamine. One area of interest is its potential for treating other disorders, such as major depressive disorder and post-traumatic stress disorder. Additionally, researchers are interested in exploring the long-term effects of this compound use, as well as its effects on different populations, such as men and postmenopausal women. Finally, researchers are interested in developing new drugs that target the same neurotransmitters as this compound, but with fewer side effects.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-propanamine has been extensively studied for its potential in treating HSDD in women. Clinical trials have shown that this compound can increase the number of satisfying sexual events, improve sexual desire, and reduce distress associated with HSDD. Additionally, this compound has been studied for its potential in treating other disorders such as major depressive disorder and post-traumatic stress disorder.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-5-yl)ethyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12(18-7-6-14-10-17-11-19-14)8-13-4-5-15(20-2)16(9-13)21-3/h4-5,9-12,18H,6-8H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTKARHOTQUVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)NCCC2=CN=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl 1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinecarboxylate](/img/structure/B3853140.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B3853148.png)
![(4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B3853159.png)
![ethyl 4-[(tetrahydro-2-furanylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B3853161.png)

![[1-(4-phenylcyclohexyl)-3-piperidinyl]methanol](/img/structure/B3853174.png)
![1-[1-(2-phenylethyl)-4-piperidinyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3853182.png)
![N-[(5-methyl-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B3853185.png)
![1-benzyl-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinamine](/img/structure/B3853192.png)
![N-[2-(3-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B3853194.png)